An In-Depth Technical Guide to the Physical Properties of Bis(4-bromophenyl)amine
An In-Depth Technical Guide to the Physical Properties of Bis(4-bromophenyl)amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(4-bromophenyl)amine, also known as 4,4'-dibromodiphenylamine, is a diarylamine compound that serves as a crucial building block in the synthesis of a variety of functional materials and pharmaceutical intermediates. Its rigid, planar structure and the presence of reactive bromine atoms make it a versatile precursor for creating complex organic molecules, including those with applications in organic electronics and medicinal chemistry. This technical guide provides a comprehensive overview of the core physical properties of Bis(4-bromophenyl)amine, offering a foundation for its effective use in research and development.
Chemical Identity and Structure
Bis(4-bromophenyl)amine is a symmetrical secondary amine characterized by two 4-bromophenyl groups attached to a central nitrogen atom.
Molecular Structure:
Caption: Chemical structure of Bis(4-bromophenyl)amine.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 16292-17-4 |
| Molecular Formula | C₁₂H₉Br₂N[1] |
| Molecular Weight | 327.01 g/mol [1] |
| Synonyms | 4,4'-Dibromodiphenylamine, N-(4-bromophenyl)-4-bromoaniline[2] |
Physicochemical Properties
Bis(4-bromophenyl)amine is a solid at room temperature, appearing as a white to off-white or light-yellow crystalline powder.[2] Its physical properties are summarized in the table below.
Table 2: Physical and Chemical Properties
| Property | Value | Source(s) |
| Appearance | White to almost white powder/crystal | [2] |
| Melting Point | 105-109 °C | [2] |
| Boiling Point (Predicted) | 380.5 ± 27.0 °C | |
| Density (Predicted) | 1.740 ± 0.06 g/cm³ | |
| Solubility | Soluble in methanol. | [2] |
Spectroscopic Data for Structural Elucidation
¹H NMR Spectroscopy
In a typical ¹H NMR spectrum of Bis(4-bromophenyl)amine, the aromatic protons would be expected to appear as a set of doublets in the downfield region (typically 6.5-8.0 ppm) due to the electron-withdrawing effect of the bromine atoms and the amine group. The symmetry of the molecule would result in two distinct signals for the aromatic protons. The proton attached to the nitrogen atom would likely appear as a broad singlet, and its chemical shift would be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum would display a characteristic set of signals in the aromatic region (typically 110-150 ppm). Due to the molecule's symmetry, four distinct signals for the aromatic carbons would be anticipated. The carbon atom directly bonded to the bromine atom (ipso-carbon) would experience a "heavy atom effect," causing its signal to appear more upfield than might be predicted based on electronegativity alone.[3]
Infrared (IR) Spectroscopy
The IR spectrum of Bis(4-bromophenyl)amine would exhibit characteristic absorption bands that confirm the presence of its key functional groups. As a secondary aromatic amine, a single, relatively sharp N-H stretching vibration would be expected in the region of 3350-3310 cm⁻¹.[4] The C-N stretching vibration for an aromatic amine typically appears as a strong band between 1335 and 1250 cm⁻¹.[4] Additionally, characteristic bands for the aromatic C-H stretching (above 3000 cm⁻¹) and C=C stretching (in the 1600-1450 cm⁻¹ region) would be present. The C-Br stretching vibration would be observed in the fingerprint region, typically below 1000 cm⁻¹.
Mass Spectrometry
The mass spectrum of Bis(4-bromophenyl)amine would show a molecular ion peak (M⁺) at m/z 325, 327, and 329, reflecting the isotopic distribution of the two bromine atoms (⁷⁹Br and ⁸¹Br).[5] The fragmentation pattern would likely involve the loss of bromine atoms and cleavage of the C-N bonds. The nitrogen rule in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have a molecular ion with an odd mass-to-charge ratio.[6]
Synthesis and Purification
A common and effective method for the synthesis of diarylamines like Bis(4-bromophenyl)amine is the Ullmann condensation reaction. This copper-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide with an amine.
Experimental Protocol: Synthesis via Ullmann Condensation
This protocol is a representative procedure and may require optimization based on laboratory conditions and desired scale.
Diagram: Ullmann Condensation Workflow
Caption: A generalized workflow for the synthesis of Bis(4-bromophenyl)amine.
Step-by-Step Methodology:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromoaniline, 4-bromobenzonitrile (as the aryl halide source), a catalytic amount of copper(I) iodide (CuI), and a suitable base (e.g., potassium carbonate).[7]
-
Solvent and Atmosphere: Add a high-boiling point polar solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Purge the flask with an inert gas (e.g., nitrogen or argon) to prevent oxidation.
-
Reaction: Heat the reaction mixture to a temperature typically ranging from 120 to 180 °C and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Quench the reaction by adding water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Experimental Protocol: Purification by Recrystallization
Recrystallization is a standard and effective method for purifying solid organic compounds like Bis(4-bromophenyl)amine.[8] The choice of solvent is critical for successful recrystallization.
Step-by-Step Methodology:
-
Solvent Selection: Based on its known solubility, a suitable solvent for the recrystallization of Bis(4-bromophenyl)amine is methanol.[2] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.
-
Dissolution: In an Erlenmeyer flask, add the crude Bis(4-bromophenyl)amine and a minimal amount of hot methanol to dissolve the solid completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can enhance the yield of the crystals.[9]
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold methanol to remove any residual soluble impurities, and dry them in a vacuum oven.
Safety and Handling
Bis(4-bromophenyl)amine should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is important to work in a well-ventilated area or a fume hood to avoid inhalation of dust.
Table 3: GHS Hazard Information
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed. |
| Serious Eye Damage (Category 1) | H318: Causes serious eye damage. |
| Hazardous to the Aquatic Environment, Chronic (Category 4) | H413: May cause long lasting harmful effects to aquatic life. |
Data sourced from Sigma-Aldrich safety information.
Conclusion
This technical guide has provided a detailed overview of the key physical and chemical properties of Bis(4-bromophenyl)amine. Understanding these fundamental characteristics, from its molecular structure and spectroscopic signatures to its synthesis and purification, is essential for its effective application in the development of novel materials and pharmaceutical agents. The provided protocols and data serve as a valuable resource for researchers and scientists working with this important chemical intermediate.
References
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Frontiers in Chemistry. (2020). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Retrieved February 7, 2026, from [Link]
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METTLER TOLEDO. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved February 7, 2026, from [Link]
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Chemistry LibreTexts. (2023, November 20). Spectroscopy of Amines. Retrieved February 7, 2026, from [Link]
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Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved February 7, 2026, from [Link]
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Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved February 7, 2026, from [Link]
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Mettler-Toledo International Inc. (n.d.). Recrystallization. Retrieved February 7, 2026, from [Link]
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YouTube. (2020, January 10). Recrystallization. Retrieved February 7, 2026, from [Link]
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UCLA Chemistry & Biochemistry. (n.d.). IR: amines. Retrieved February 7, 2026, from [Link]
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Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved February 7, 2026, from [Link]
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National Institute of Standards and Technology. (n.d.). Bis(4-bromophenyl) ether. In NIST Chemistry WebBook. Retrieved February 7, 2026, from [Link]
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